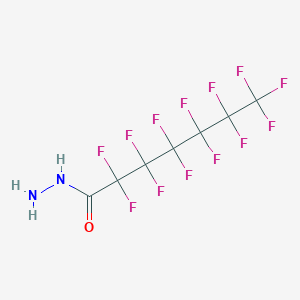

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide

Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13N2O/c8-2(9,1(23)22-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDKAWFKANEZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F13N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895971 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33843-69-5 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide typically involves the reaction of heptanohydrazide with fluorinating agents under controlled conditions. One common method is the fluorination of heptanohydrazide using fluorine gas or other fluorinating reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.

Types of Reactions:

Oxidation: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Hydroxide ions (OH-), amines (NH2), polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazides or amines.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and polymers.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical structure.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The fluorine atoms contribute to the compound’s high electronegativity, enhancing its ability to form strong interactions with biological molecules and other substrates. These interactions can modulate enzyme activity, protein folding, and cellular signaling pathways.

Comparison with Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Comparison: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity compared to other fluorinated compounds. While similar compounds like 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate and 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol are primarily used in surface functionalization and polymer synthesis, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide finds applications in biological studies and drug development due to its unique interactions with biological molecules.

Biological Activity

Chemical Structure and Properties

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanohydrazide is a fluorinated hydrazide compound. Its unique structure includes multiple fluorine atoms attached to a heptanohydrazide backbone. The presence of fluorine atoms often enhances the stability and lipophilicity of organic compounds.

Biological Activity

While specific studies on this compound may be limited due to its specialized nature and potential applications in fields like pharmaceuticals or agrochemicals, fluorinated compounds in general exhibit diverse biological activities:

- Antimicrobial Activity : Many fluorinated compounds have demonstrated significant antimicrobial properties. They can inhibit the growth of bacteria and fungi.

- Antiviral Properties : Some fluorinated hydrazides have shown efficacy against viral infections by interfering with viral replication mechanisms.

- Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors. Their structural similarity to natural substrates allows them to bind to active sites of enzymes.

Case Studies and Research Findings

-

Antimicrobial Studies : Research has indicated that certain fluorinated hydrazides possess broad-spectrum antimicrobial activity. For example:

- A study demonstrated that fluorinated hydrazides inhibited the growth of various bacterial strains such as E. coli and Staphylococcus aureus.

- Pharmacological Applications : Some derivatives of hydrazides have been evaluated for their potential in treating diseases like tuberculosis and cancer due to their ability to disrupt cellular processes.

- Toxicological Assessments : The toxicity profiles of fluorinated compounds are crucial for their application in medicine. Research indicates that while some fluorinated compounds are effective therapeutics, they can also exhibit cytotoxic effects at higher concentrations.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₈F₁₃N₃O |

| Molecular Weight | Approx. 300 g/mol |

| Solubility | Poorly soluble in water |

| Biological Activity | Antimicrobial and antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.